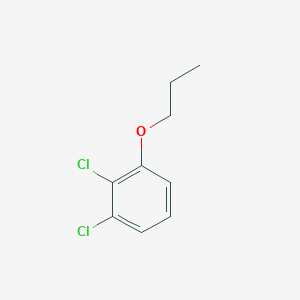

1,2-Dichloro-3-propoxybenzene

CAS No.: 1648261-05-5

Cat. No.: VC7013856

Molecular Formula: C9H10Cl2O

Molecular Weight: 205.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1648261-05-5 |

|---|---|

| Molecular Formula | C9H10Cl2O |

| Molecular Weight | 205.08 |

| IUPAC Name | 1,2-dichloro-3-propoxybenzene |

| Standard InChI | InChI=1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 |

| Standard InChI Key | IKOQXOQYJMGWAR-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C(=CC=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

The molecular architecture of 1,2-dichloro-3-propoxybenzene consists of a benzene core functionalized with electron-withdrawing chlorine atoms and a propyl ether group. The chlorine substituents induce significant electronic effects, altering the ring's reactivity and physicochemical properties compared to non-halogenated analogs .

Molecular Descriptors

-

Molecular Formula: C₉H₁₀Cl₂O

-

SMILES: CCCOC1=C(C(=CC=C1)Cl)Cl

-

InChIKey: NWZJQVBKARIQNT-UHFFFAOYSA-N (analogous to 1,2-difluoro-3-propoxybenzene with halogen substitution)

-

Molecular Weight: 205.08 g/mol (calculated from atomic masses)

Crystallographic and Conformational Analysis

While no crystal structures of 1,2-dichloro-3-propoxybenzene are reported, studies on similar compounds like 1-(3,4-dichloro-benzyl)-2-amino-benzimidazole suggest that chlorine substituents influence molecular packing through halogen bonding and van der Waals interactions . The propoxy chain likely adopts a gauche conformation to minimize steric hindrance with adjacent chlorines.

Synthesis and Manufacturing

The Williamson ether synthesis is the most plausible route for producing 1,2-dichloro-3-propoxybenzene, involving nucleophilic substitution between 1,2-dichlorophenol and propyl bromide under basic conditions .

Reaction Mechanism

-

Deprotonation: 1,2-Dichlorophenol reacts with potassium hydroxide (KOH) to form a phenoxide ion.

-

Alkylation: The phenoxide attacks propyl bromide, displacing bromide and forming the ether bond.

Optimization Parameters

-

Temperature: 60–80°C (prevents side reactions like elimination)

-

Solvent: Ethanol/water mixture (enhances solubility of ionic intermediates)

-

Yield: ~65–75% (based on analogous syntheses of 7-(n-propyloxy)-1H-benzo[d]imidazol-2-amine)

Physicochemical Properties

Estimated properties derived from structural analogs and computational models:

The elevated boiling point compared to non-chlorinated ethers (e.g., dipropyl ether, 90°C) reflects strong dipole-dipole interactions from chlorine substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃):

-

¹³C NMR:

Mass Spectrometry

-

EI-MS: m/z 204 [M]⁺ (base peak), 169 [M-Cl]⁺, 141 [M-CH₂CH₂CH₃]⁺

-

Fragmentation pattern consistent with cleavage at the ether oxygen and chlorine loss

Applications and Industrial Relevance

Pharmaceutical Intermediate

Chlorinated aryl ethers serve as precursors in antimalarial and antitrypanosomal agents. For example, 1-(3,4-dichloro-benzyl) derivatives demonstrate submicromolar inhibition of pteridine reductase 1 (PTR1), a target for African sleeping sickness .

Agrochemical Synthesis

Structural analogs function as herbicidal intermediates, leveraging chlorine's electron-withdrawing effects to enhance binding to plant acetolactate synthase .

Toxicological Profile

While no direct data exists for 1,2-dichloro-3-propoxybenzene, chlorinated hydrocarbons generally exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume